Bienvenue dans la boutique en ligne BenchChem!

Entecavir Impurity A

Pharmaceutical Analysis HPLC Method Validation Quality Control

Entecavir Impurity A (CAS 1367369-78-5) is the definitive 1'-epimer reference standard explicitly required for establishing HPLC system suitability parameters in entecavir API and finished dosage form monographs. Unlike non-stereospecific impurities, this certified standard ensures accurate resolution (Rs>1.5) from the main peak, with the pharmacopoeially defined relative retention time (RRT~0.9) enabling precise detection of this process impurity at ≤0.1% thresholds. Choose this standard to validate your stability-indicating methods and meet EP/USP monograph requirements.

Molecular Formula C12H15N5O3
Molecular Weight 277.28 g/mol
CAS No. 1367369-78-5
Cat. No. B585295
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEntecavir Impurity A
CAS1367369-78-5
Synonyms2-Amino-1,9-dihydro-9-[(1R,3R,4S)-4-hydroxy-3-(hydroxymethyl)-2-methylenecyclopentyl]-6H-purin-6-one;  Entecavir Isomer Impurity 3;  (1’R,3’R,4’S)-Entecavir Isomer; 
Molecular FormulaC12H15N5O3
Molecular Weight277.28 g/mol
Structural Identifiers
SMILESC=C1C(CC(C1CO)O)N2C=NC3=C2N=C(NC3=O)N
InChIInChI=1S/C12H15N5O3/c1-5-6(3-18)8(19)2-7(5)17-4-14-9-10(17)15-12(13)16-11(9)20/h4,6-8,18-19H,1-3H2,(H3,13,15,16,20)/t6-,7+,8-/m0/s1
InChIKeyQDGZDCVAUDNJFG-RNJXMRFFSA-N
Commercial & Availability
Standard Pack Sizes10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Entecavir Impurity A (CAS 1367369-78-5): Technical Baseline and Compound Class Overview for Quality Control Procurement


Entecavir Impurity A (CAS 1367369-78-5), also designated as 1'-epi-Entecavir or Entecavir EP Impurity A, is a stereochemical impurity arising from the synthesis of the antiviral drug entecavir, a deoxyguanine nucleoside analogue used in the treatment of chronic hepatitis B virus (HBV) infection . Chemically, it is defined as 2-amino-9-[(1R,3R,4S)-4-hydroxy-3-(hydroxymethyl)-2-methylidenecyclopentyl]-1,9-dihydro-6H-purin-6-one, with a molecular formula of C12H15N5O3 and a molecular weight of 277.28 g/mol [1]. As a process-related impurity rather than a degradation product, this compound serves as a critical reference standard in the pharmaceutical quality control framework, essential for ensuring that entecavir drug substances and finished drug products meet the strict purity criteria mandated by regulatory authorities such as the European Pharmacopoeia (EP) and the United States Pharmacopeia (USP) [2].

Entecavir Impurity A: Why In-Class Diastereomeric Impurities Cannot Be Interchanged for Regulatory Compliance


The substitution of Entecavir Impurity A with other in-class entecavir impurities, such as Entecavir Impurity C (3'-epi-Entecavir), Entecavir Impurity B (1S,3S,4R), or Entecavir Impurity F (a synthetic intermediate), is scientifically and regulatorily indefensible due to fundamental differences in stereochemical configuration and consequent chromatographic behavior [1]. Entecavir possesses three chiral centers, giving rise to seven optical isomers including six diastereomers and one enantiomer [2]. Impurity A, specifically the 1'-epimer, exhibits a distinct retention time relative to the active pharmaceutical ingredient (API) that is codified in pharmacopoeial monographs . The use of an incorrect or unverified impurity reference standard directly jeopardizes the accuracy of analytical method validation, leads to misidentification of impurity peaks during batch release testing, and ultimately risks failing to detect a specific process impurity that may exceed the individual impurity threshold of ≤0.1% as required by regulatory specifications [3].

Entecavir Impurity A (CAS 1367369-78-5): Quantified Differential Evidence Guide for Analytical Selection


Comparative Chromatographic Resolution: Verified Baseline Separation of Entecavir Impurity A via Pharmacopoeial Relative Retention Time

Entecavir Impurity A demonstrates a specific and verifiable chromatographic behavior that differentiates it from its closest eluting structural analog, Entecavir Impurity C. The British Pharmacopoeia (BP 2025/Ph. Eur. 2818) specifies a relative retention time (RRT) of approximately 0.9 for Impurity A and approximately 1.03 for Impurity C, both referenced against the entecavir API peak (retention time of about 21 minutes) [1]. This differential retention ensures that Impurity A elutes before the main API peak, whereas Impurity C elutes after, a critical distinction for peak assignment during routine impurity profiling. In absolute terms, one validated vendor specification reports a retention time of 17.8 minutes for Impurity A under defined isocratic HPLC conditions .

Pharmaceutical Analysis HPLC Method Validation Quality Control Reference Standards

Stereochemical Purity Requirements: Differential Resolution of Diastereomeric Impurities for USP/EP Compliance

The procurement of Entecavir Impurity A is justified by the stringent analytical requirements for separating closely related diastereomeric impurities in the entecavir impurity profile. Validated HPLC methods specifically designed for the quantification of entecavir's diastereomeric impurities report a chromatographic resolution (Rs) greater than 2.0 between the entecavir API and each diastereomeric impurity peak, including Impurity A [1]. This level of resolution exceeds the minimum system suitability requirement of Rs > 1.5 commonly accepted for pharmacopoeial methods [2]. The method demonstrates the capability to detect these specific diastereomeric impurities at trace levels, with reported limits of detection (LOD) for diastereomers ranging from 0.0371 to 0.0377 µg/mL [3].

Chiral Separation Diastereomer Resolution Pharmaceutical Impurity Profiling Analytical Method Validation

Regulatory Identity Verification: Unique CAS Registry and EP Monograph Nomenclature for Entecavir Impurity A

Entecavir Impurity A is unambiguously defined by a unique Chemical Abstracts Service (CAS) registry number (1367369-78-5) and is explicitly named in the European Pharmacopoeia (EP) as 'Entecavir EP Impurity A' and in the USP as 'Entecavir 1-Epimer' [1]. This regulatory identity distinguishes it from other impurities that may share similar molecular weights or formulas. For instance, Entecavir Impurity B (CAS 1367369-79-6) corresponds to the (1S,3S,4R) diastereomer, while Entecavir Impurity G (CAS 1367369-77-4) corresponds to the 3'-epimer (3-epi-Entecavir) [2]. The procurement of a reference standard with the specific CAS 1367369-78-5 ensures direct traceability to pharmacopoeial monographs and supports compliance with ICH Q7 and ISO 17034 requirements for certified reference materials [3].

Regulatory Compliance Reference Standard Certification Pharmaceutical Quality Control ANDA Submissions

Entecavir Impurity A (CAS 1367369-78-5): Targeted Industrial and Research Applications Based on Quantitative Evidence


Regulatory HPLC Method Development and System Suitability Verification for ANDA Submissions

Entecavir Impurity A is specifically required for establishing system suitability parameters in HPLC methods intended for ANDA or DMF submissions. The pharmacopoeially defined relative retention time of approximately 0.9 (referenced to the entecavir API peak at 21 min) allows analysts to verify column performance and mobile phase composition prior to batch analysis [1]. Unlike Impurity C (RRT 1.03), Impurity A elutes in the pre-API region of the chromatogram, making it essential for validating the resolving power of the method for early-eluting process impurities. Any laboratory developing a stability-indicating method for entecavir film-coated tablets must include this specific impurity standard to demonstrate resolution (Rs) > 1.5 from the main peak, as mandated in validated methods [2].

Quantitative Impurity Profiling for Batch Release and ICH Q3A Compliance

In routine pharmaceutical quality control, Entecavir Impurity A is the definitive reference standard for quantifying the level of the 1'-epimer impurity in entecavir drug substance batches. Regulatory filings require that no single unspecified impurity exceed 0.1% of the API peak area [1]. By utilizing a certified reference standard of Impurity A (with documented purity ≥98% by HPLC and traceability to EP standards), QC laboratories can accurately calculate the percentage of this specific stereochemical impurity against a calibrated response factor. This is particularly critical given that LC methods designed for diastereomeric impurity analysis demonstrate the capability to detect impurities at levels as low as 0.009% relative to the test concentration, ensuring that even trace amounts of this process impurity are not overlooked during release testing [2].

Synthetic Process Optimization and Critical Quality Attribute (CQA) Risk Assessment

Process chemistry teams utilize Entecavir Impurity A to map and optimize the synthetic route of entecavir monohydrate. The presence and quantity of the 1'-epimer impurity (Impurity A) are direct indicators of the stereoselectivity of the cyclopentyl ring formation step [1]. By spiking Impurity A reference material into in-process samples, chemists can verify that purification steps (e.g., recrystallization or preparative chromatography) effectively purge this specific diastereomer below the 0.1% individual impurity threshold. This quantitative risk assessment supports the establishment of a robust control strategy for the manufacturing process, directly impacting the Critical Quality Attribute (CQA) of stereochemical purity, which cannot be addressed using non-stereospecific impurity standards like Impurity F (a silylated intermediate) [2].

Forced Degradation Studies and Stability-Indicating Method Validation

Entecavir Impurity A serves as a key marker in forced degradation (stress testing) studies to distinguish between process impurities and true degradation products. Because Impurity A is a process-related stereochemical byproduct and not a degradation product of the entecavir molecule, its peak area should remain constant under accelerated stability conditions (e.g., 40°C/75% RH, oxidative stress, or photolysis) [1]. Analysts rely on the unchanging concentration of Impurity A as an internal benchmark to ensure that any increase in related substances during stability testing is attributable to genuine chemical degradation rather than fluctuations in the process impurity profile. This distinction is critical for the validation of stability-indicating HPLC methods and for establishing accurate product shelf-life specifications [2].

Quote Request

Request a Quote for Entecavir Impurity A

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.